molecular formula C12H11N5O2S B1392455 (1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide CAS No. 1255791-12-8

(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

Cat. No. B1392455
CAS RN: 1255791-12-8
M. Wt: 289.32 g/mol
InChI Key: AAVRZEKKMZCYFM-UHFFFAOYSA-N
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Description

(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

  • Heterocyclic Synthesis and Antioxidant Activity :

    • Pyrazolo[1,5-a]pyrimidines and other heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety were synthesized and evaluated as antioxidants, with some compounds showing activity comparable to ascorbic acid (El‐Mekabaty, 2015).
  • Sonochemical Synthesis :

    • A sonochemical method for synthesizing pyrazolo[1,5-a]pyrimidines was reported, highlighting advantages like simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).
  • Biomedical Applications :

  • Anti-Inflammatory Activity :

    • Novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Anticancer Activity :

    • 4-Aminoantipyrine derivatives were synthesized and showed promising anticancer effects against a human tumor breast cancer cell line MCF7 (Ghorab et al., 2014).
  • Antimicrobial Activity :

    • Synthesis of new pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives containing pyridine moiety resulted in compounds with potential antimicrobial activities (Abdelriheem et al., 2017).

properties

IUPAC Name

N'-hydroxy-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c13-11(15-19)7-16-3-4-17-9(12(16)18)6-8(14-17)10-2-1-5-20-10/h1-6,19H,7H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVRZEKKMZCYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=NN3C=CN(C(=O)C3=C2)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 2
Reactant of Route 2
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 3
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 4
Reactant of Route 4
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 5
Reactant of Route 5
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide
Reactant of Route 6
Reactant of Route 6
(1Z)-N'-hydroxy-2-[4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl]ethanimidamide

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